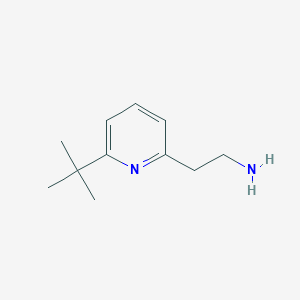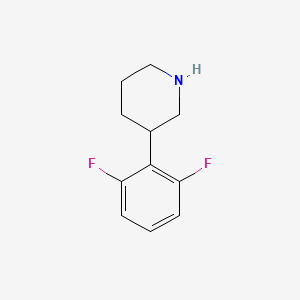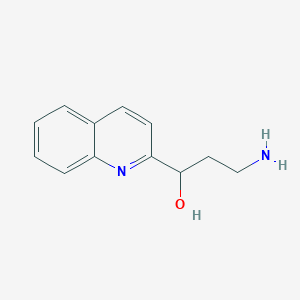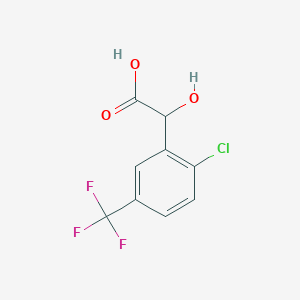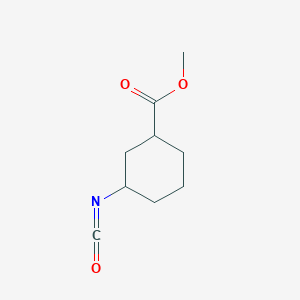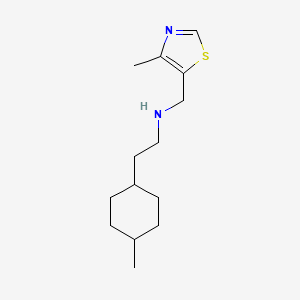
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is a complex organic compound that features a cyclohexyl ring substituted with a methyl group, an ethanamine chain, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclohexyl Derivative Preparation: The cyclohexyl derivative can be prepared by hydrogenating a suitable aromatic precursor.
Coupling Reaction: The final step involves coupling the thiazole derivative with the cyclohexyl derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclohexyl ring or the thiazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced cyclohexyl or thiazole derivatives.
Substitution: Various N-substituted ethanamine derivatives.
科学的研究の応用
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The exact mechanism of action of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(4-Methylthiazol-5-yl)ethanamine: Similar structure but lacks the cyclohexyl ring.
4-Methyl-5-thiazoleethanamine: Similar structure but with different substitution patterns.
Uniqueness
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is unique due to the presence of both a cyclohexyl ring and a thiazole ring, which may confer unique chemical and biological properties compared to its simpler analogs.
特性
分子式 |
C14H24N2S |
|---|---|
分子量 |
252.42 g/mol |
IUPAC名 |
2-(4-methylcyclohexyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H24N2S/c1-11-3-5-13(6-4-11)7-8-15-9-14-12(2)16-10-17-14/h10-11,13,15H,3-9H2,1-2H3 |
InChIキー |
FGWDPOJVVMTDFK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CCNCC2=C(N=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



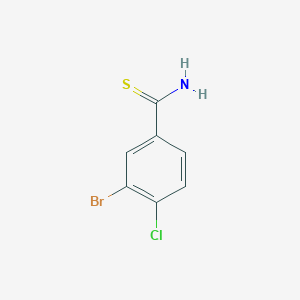


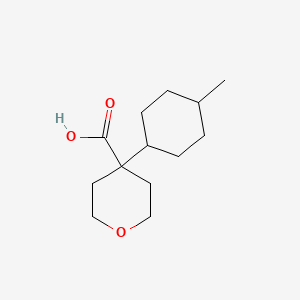
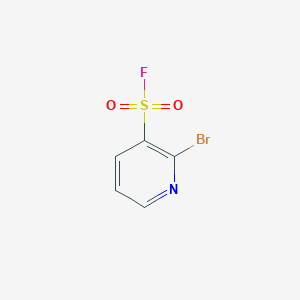
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
